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2,3,6-Trifluorobenzenesulfonyl
Compound Name:
chloride

Cat. No.: B1344101

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,6-Trifluorobenzenesulfonyl
chloride (CAS No. 1017779-75-7), a fluorinated aromatic sulfonyl chloride of interest in
synthetic and medicinal chemistry. Due to the limited availability of experimental data for this
specific isomer, this guide combines established chemical principles with computationally
predicted spectral data to offer a valuable resource for researchers. The guide covers the
compound's identification, predicted spectral characteristics (*H, 13C, 1°F NMR, and IR), a
general synthesis protocol, expected reactivity, and potential applications in drug discovery,
supported by references to analogous compounds.

Compound Identification and Physicochemical
Properties

2,3,6-Trifluorobenzenesulfonyl chloride is a trifluorinated derivative of benzenesulfonyl
chloride. The precise positioning of the fluorine atoms at the 2, 3, and 6 positions of the
benzene ring is expected to significantly influence its reactivity and physicochemical properties
compared to other isomers.

Table 1: Compound Identification
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Parameter Value Source

) 2,3,6-Trifluorobenzenesulfonyl
Chemical Name

chloride
CAS Number 1017779-75-7 [1]
Molecular Formula CeH2CIF302S [1]
Molecular Weight 230.59 g/mol [1]

C1=CC(=C(C(=C1F)F)S(=0)
(=0)CI)F

Canonical SMILES

IFFKHMGJJCDTJL-
InChl Key [1]
UHFFFAOYSA-N

Spectral Data (Predicted)

In the absence of publicly available experimental spectra, the following data has been
generated using validated computational prediction tools.[2][3][4] These predictions serve as a
valuable guide for the identification and characterization of 2,3,6-Trifluorobenzenesulfonyl
chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR spectra were generated using online prediction engines.[2][3] The predicted
chemical shifts are referenced to tetramethylsilane (TMS) for *H and 3C NMR, and to CFCls for
F NMR.

Table 2: Predicted *H NMR Data (CDClIs)

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~7.8-8.0 m 1H Aromatic CH

~7.2-74 m 1H Aromatic CH

Table 3: Predicted 3C NMR Data (CDCIs)
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Chemical Shift (ppm) Assighment
~155-160 (d, JCF) C-F
~150-155 (d, JCF) C-F
~145-150 (d, JCF) C-F
~135-140 C-SO:Cl
~120-125 Aromatic CH
~110-115 (d, JCF) Aromatic CH

Table 4: Predicted *°F NMR Data (CDCls)

Chemical Shift (ppm) Multiplicity Assighment
-110to -120 m F-2/F-6
-130 to -140 m F-3

Note: The predicted chemical shifts and coupling constants for the aromatic protons and
carbons will be complex due to the multiple fluorine substitutions.

Infrared (IR) Spectroscopy

The predicted IR spectrum was generated using an online simulation tool.[4][5] Key vibrational
modes characteristic of the functional groups present in 2,3,6-Trifluorobenzenesulfonyl
chloride are highlighted below.

Table 5: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
~1380-1400 Strong Asymmetric SOz stretch
~1180-1200 Strong Symmetric SO2 stretch
~1600-1620 Medium C=C aromatic ring stretch
~1450-1500 Medium C=C aromatic ring stretch
~1200-1300 Strong C-F stretch

~850-900 Strong S-Cl stretch

Synthesis and Reactivity
General Synthesis Protocol

While a specific, detailed experimental procedure for the synthesis of 2,3,6-
Trifluorobenzenesulfonyl chloride is not readily available in the literature, a common method
for the preparation of arylsulfonyl chlorides is the chlorosulfonation of the corresponding
aromatic compound.[5] For 2,3,6-Trifluorobenzenesulfonyl chloride, the logical precursor
would be 1,2,5-trifluorobenzene.

Workflow: General Synthesis of Arylsulfonyl Chlorides
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General synthesis workflow for arylsulfonyl chlorides.
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Experimental Considerations:

o Causality: The use of chlorosulfonic acid is a standard and effective method for introducing
the sulfonyl chloride group onto an aromatic ring. The reaction proceeds via electrophilic
aromatic substitution.

» Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography
(TLC) or gas chromatography (GC) to ensure the consumption of the starting material. The
final product's purity can be assessed by NMR and melting point analysis.

o Safety: Chlorosulfonic acid is highly corrosive and reacts violently with water. The reaction
should be carried out in a well-ventilated fume hood with appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step
should be performed slowly and with caution.[6][7][8]

Reactivity

The sulfonyl chloride group is a highly reactive functional group, making 2,3,6-
Trifluorobenzenesulfonyl chloride a versatile intermediate. The electron-withdrawing nature
of the three fluorine atoms is expected to enhance the electrophilicity of the sulfur atom,
making it highly susceptible to nucleophilic attack.

Diagram: Reactivity of 2,3,6-Trifluorobenzenesulfonyl Chloride

E,3,6-Trif|uorobenzenesulfonyl Chlorida

Reaction with Amines (R-NHz) |Reaction with Alcohols (R-OH)

Friedel-Crafts Sulfonylation (with arenes)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cas-number-and-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1344101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

